N-(4-bromo-2-fluorophenyl)propanamide

Medicinal Chemistry Organic Synthesis Chemical Procurement

Researchers requiring a halogenated aromatic amide building block with defined regio-chemistry often face regioisomer contamination. N-(4-bromo-2-fluorophenyl)propanamide provides the exact 4-bromo-2-fluoro substitution pattern, ensuring reliable reactivity in cross-coupling and SAR studies. • Ideal handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) • Defined electronic profile for systematic SAR exploration • ≥95% purity for reproducible synthesis and assay results • Custom synthesis available with flexible batch sizes

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B291324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)propanamide
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C9H9BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyXVEWTHMZUCMHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-fluorophenyl)propanamide Technical Baseline


N-(4-Bromo-2-fluorophenyl)propanamide is a halogenated aromatic amide, identified by the molecular formula C9H9BrFNO and a molecular weight of approximately 246.08 g/mol [1]. The compound features a propanamide group attached to a phenyl ring that is substituted with a bromine atom at the para (4-) position and a fluorine atom at the ortho (2-) position [2]. This specific substitution pattern distinguishes it from other regioisomers and halogenated analogs, and it is recognized as a valuable intermediate in medicinal chemistry and organic synthesis [3].

Category Halogenated aromatic amide
Substitution Ortho-fluoro, para-bromo
Role Synthetic building block / intermediate

N-(4-Bromo-2-fluorophenyl)propanamide: Non-Interchangeability with Analogs


The precise positioning of halogen substituents on the aromatic ring critically influences both the compound's physicochemical properties and its biological interactions [1]. For example, the presence of a bromine atom at the para position and a fluorine atom at the ortho position creates a unique electronic and steric environment compared to analogs with different halogen combinations (e.g., chloro instead of bromo) or regioisomers (e.g., 2-bromo-N-(4-fluorophenyl)propanamide) [2]. This specific arrangement can lead to distinct reactivity in cross-coupling reactions, differential binding affinities to biological targets, and variations in metabolic stability [3]. Consequently, in both synthetic and biological applications, substituting this compound with a closely related analog without rigorous validation can lead to failed reactions, misleading structure-activity relationship (SAR) conclusions, or suboptimal pharmacokinetic profiles.

Regioisomer mismatch
2-Bromo-N-(4-fluorophenyl)propanamide may shift reactivity and binding profiles due to altered halogen positions.
Halogen analog variation
Chloro or iodo analogs can exhibit different coupling kinetics and metabolic stability, limiting direct substitution.
Linker-length deviation
3-(4-Bromo-2-fluorophenyl)propanamide contains a CH2-CH2 spacer, altering synthetic utility and downstream SAR interpretation.

N-(4-Bromo-2-fluorophenyl)propanamide Comparative Evidence


Molecular Weight and Purity Comparison

N-(4-Bromo-2-fluorophenyl)propanamide has a molecular weight of 246.08 g/mol . In contrast, the chloro analog, N-(4-chloro-2-fluorophenyl)propanamide, has a molecular weight of 236.07 g/mol , and the acetamide analog, N-(4-bromo-2-fluorophenyl)acetamide, has a molecular weight of 232.05 g/mol [1]. The compound is commercially available with a minimum purity specification of 95% .

MW & Purity
Cross-study comparable
246.08 g/mol, ≥95% purity
Supports precise stoichiometric calculations
Purity specification from vendor datasheets
Medicinal Chemistry Organic Synthesis Chemical Procurement

Predicted Boiling Point and Density

The boiling point of N-(4-bromo-2-fluorophenyl)propanamide is predicted to be 308.21 °C (EPA T.E.S.T.) and 345.49 °C (EPI Suite), with a density of 1.63 g/cm³ (EPA T.E.S.T.) [1]. While comparative data for the target compound are not available from authoritative databases, its regioisomer 2-bromo-N-(4-fluorophenyl)propanamide shares the same molecular weight but may exhibit different physicochemical properties due to its altered substitution pattern, which can impact its behavior in purification and formulation processes [2].

Boiling Point & Density
Class-level inference
308.21–345.49 °C, 1.63 g/cm³ (predicted)
Informs solvent selection and storage conditions
Predicted values; verify experimentally
Physical Chemistry Process Development Analytical Method Development

Synthetic Utility for Cross-Coupling

N-(4-Bromo-2-fluorophenyl)propanamide contains a bromine atom at the para position, which serves as a handle for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings [1]. Its synthetic accessibility from commercially available 4-bromo-2-fluoroaniline and propanoyl chloride makes it a cost-effective building block [2]. The compound's specific substitution pattern is distinct from that of 3-(4-bromo-2-fluorophenyl)propanamide (CAS 1330750-25-8), which features a three-carbon linker between the amide and aromatic ring, offering different synthetic utility and biological properties [3].

Synthetic Utility
Supporting evidence
Direct N-attachment; para-bromo handle
Defines coupling compatibility and library design
Regioisomer selection critical for SAR studies
Synthetic Chemistry Drug Discovery Building Block

N-(4-Bromo-2-fluorophenyl)propanamide Application Scenarios


Medicinal Chemistry Building Block

Given its molecular weight of 246.08 g/mol and the presence of a bromine handle, N-(4-bromo-2-fluorophenyl)propanamide is ideally suited as a building block for generating compound libraries via palladium-catalyzed cross-coupling reactions [1]. The specific ortho-fluoro, para-bromo substitution pattern offers a defined electronic profile that can be exploited in structure-activity relationship (SAR) studies to modulate target binding and metabolic stability [2].

Internal Standard & Reference Material

The compound's well-defined molecular weight, high commercial purity (≥95%), and predicted physicochemical properties (e.g., boiling point ~308-345 °C, density 1.63 g/cm³) make it a candidate for use as an internal standard or reference material in the development and validation of LC-MS or GC-MS analytical methods for halogenated aromatic amides . Its distinct isotopic pattern from the bromine atom can aid in identification and quantification.

Precursor for Quinazoline Derivatives

While N-(4-bromo-2-fluorophenyl)propanamide itself has limited published biological data, its core structure is a key motif in more complex bioactive molecules, such as the quinazoline-based kinase inhibitor vandetanib [3]. The compound serves as a valuable starting material for the synthesis of derivatives with the 4-bromo-2-fluorophenyl pharmacophore, which is critical for potent VEGFR and EGFR inhibition [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Para-bromo cross-coupling handle
Coupling condition verification
Analytical Reference Material
Defined purity and bromine isotopic pattern
Method specificity and linearity assessment
Pharmacophore Derivatization
4-Bromo-2-fluorophenyl scaffold
Kinase inhibitor SAR context (reported)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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